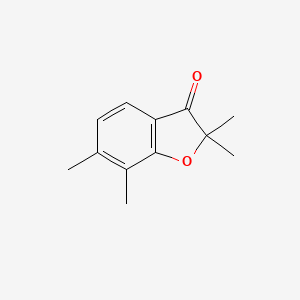
MFCD25958784
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD25958784 is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a nitro group at position 5, and a morpholino group at position 4. These substitutions confer unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25958784 typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyrimidine with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD25958784 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The morpholino group can undergo oxidation to form N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, ethanol).
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2,6-Dichloro-5-amino-4-morpholino-pyrimidine.
Oxidation: N-oxides of the morpholino group.
Applications De Recherche Scientifique
MFCD25958784 has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of MFCD25958784 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-morpholino-pyrimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2,6-dichloropyrimidine: Lacks the morpholino group, affecting its solubility and transport properties.
4-Morpholino-5-nitropyrimidine: Lacks the chlorine atoms, altering its binding interactions and reactivity.
Uniqueness
MFCD25958784 is unique due to the combination of its substituents, which confer a distinct set of chemical and biological properties. The presence of both electron-withdrawing (nitro, chlorine) and electron-donating (morpholino) groups allows for versatile reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H8Cl2N4O3 |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
4-(2,6-dichloro-5-nitropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H8Cl2N4O3/c9-6-5(14(15)16)7(12-8(10)11-6)13-1-3-17-4-2-13/h1-4H2 |
Clé InChI |
WRJDDEGVDMNLPT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B8409474.png)
![7-[4-(4-Chlorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8409482.png)











